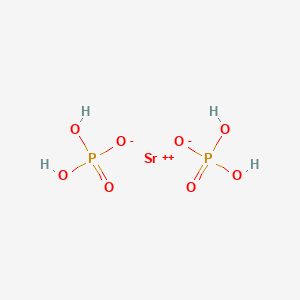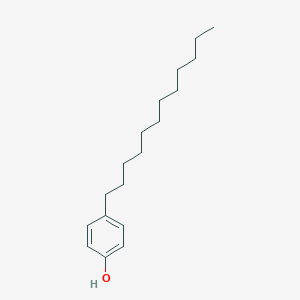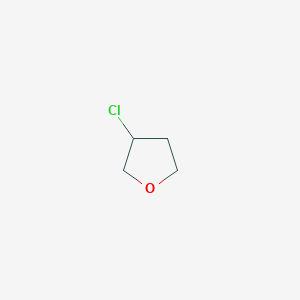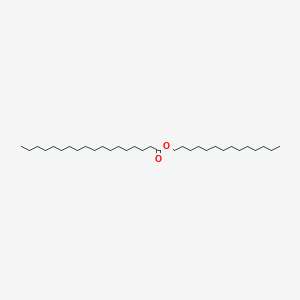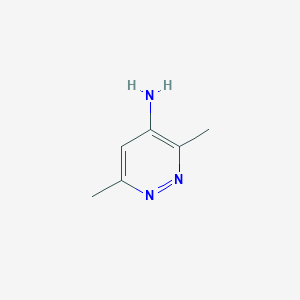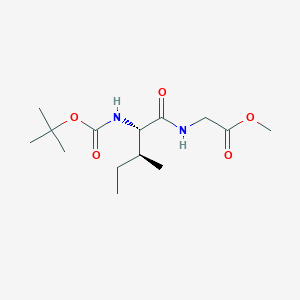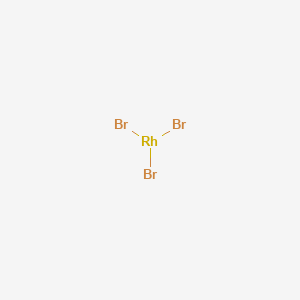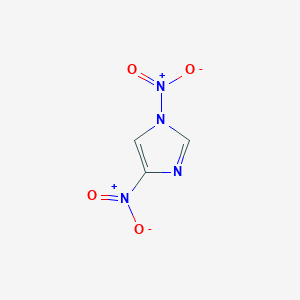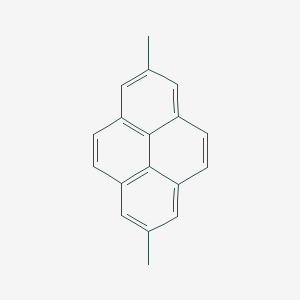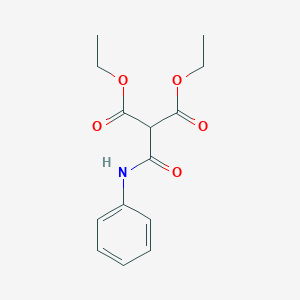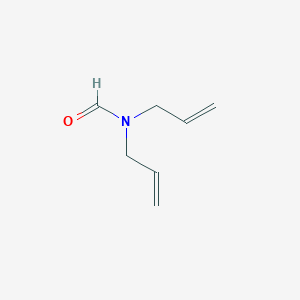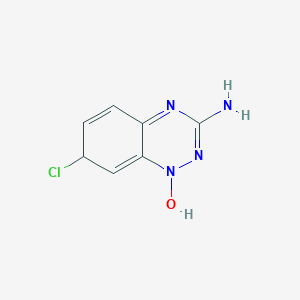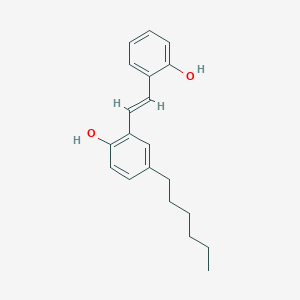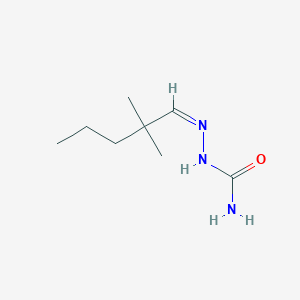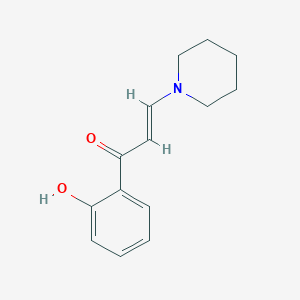
2'-Hydroxy-beta-piperidinoacrylophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Hydroxy-beta-piperidinoacrylophenone, also known as HPPH, is a photosensitizer that has been used in various scientific research applications. It is a derivative of porphyrin, which is a naturally occurring molecule that plays an essential role in biological processes such as oxygen transport and energy production. HPPH has been studied extensively due to its unique properties, including its ability to selectively target cancer cells and its potential use in photodynamic therapy (PDT).
作用機序
2'-Hydroxy-beta-piperidinoacrylophenone works by absorbing light energy and transferring it to molecular oxygen, which then produces reactive oxygen species that can damage cellular components such as DNA and proteins. The production of reactive oxygen species is localized to the area where 2'-Hydroxy-beta-piperidinoacrylophenone is present, allowing for selective targeting of cancer cells.
生化学的および生理学的効果
2'-Hydroxy-beta-piperidinoacrylophenone has been shown to have minimal toxicity and low systemic absorption, making it a safe and effective photosensitizer for use in PDT. It has also been shown to have anti-angiogenic properties, which can help to inhibit the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using 2'-Hydroxy-beta-piperidinoacrylophenone in lab experiments is its ability to selectively target cancer cells, which can help to reduce the risk of damage to healthy cells. However, one limitation is its relatively low absorption in the red region of the light spectrum, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research involving 2'-Hydroxy-beta-piperidinoacrylophenone, including the development of new synthesis methods to improve yield and purity, the optimization of PDT protocols for maximum efficacy, and the exploration of new applications for 2'-Hydroxy-beta-piperidinoacrylophenone in areas such as imaging and drug delivery. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 2'-Hydroxy-beta-piperidinoacrylophenone in order to optimize its use in clinical settings.
合成法
2'-Hydroxy-beta-piperidinoacrylophenone can be synthesized through a multi-step process that involves the conversion of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin into the desired product. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
2'-Hydroxy-beta-piperidinoacrylophenone has been used in various scientific research applications, including cancer diagnosis and treatment. Its ability to selectively target cancer cells makes it a promising candidate for use in PDT, a non-invasive treatment that involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. 2'-Hydroxy-beta-piperidinoacrylophenone has also been used in imaging studies to visualize tumors and monitor their response to treatment.
特性
CAS番号 |
1084-62-4 |
|---|---|
製品名 |
2'-Hydroxy-beta-piperidinoacrylophenone |
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
(E)-1-(2-hydroxyphenyl)-3-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c16-13-7-3-2-6-12(13)14(17)8-11-15-9-4-1-5-10-15/h2-3,6-8,11,16H,1,4-5,9-10H2/b11-8+ |
InChIキー |
OLUVXOMUDPAZCL-DHZHZOJOSA-N |
異性体SMILES |
C1CCN(CC1)/C=C/C(=O)C2=CC=CC=C2O |
SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
正規SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



